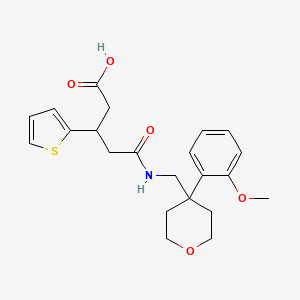

5-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C22H27NO5S and its molecular weight is 417.52. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid, identified by its CAS number 1428375-39-6, is a complex organic compound with potential pharmacological significance. Its unique structural components suggest various biological activities, particularly in the realm of medicinal chemistry. This article aims to detail its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H27NO5S, with a molecular weight of 417.5 g/mol. The structure includes a tetrahydro-pyran ring, a thiophene moiety, and methoxyphenyl substitutions, contributing to its potential biological effects.

| Property | Value |

|---|---|

| CAS Number | 1428375-39-6 |

| Molecular Formula | C22H27NO5S |

| Molecular Weight | 417.5 g/mol |

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities, including cytotoxicity against various cancer cell lines. The following sections summarize key findings related to its biological activity.

Cytotoxicity

A study on similar tetrahydropyran derivatives demonstrated substantial cytotoxic effects against human leukemia cells (HL-60). For instance, derivatives with structural similarities showed IC50 values significantly lower than established chemotherapeutics like carboplatin . This suggests that the compound may induce apoptosis and cell cycle arrest, making it a candidate for further anticancer research.

The proposed mechanism of action involves the induction of apoptosis through the activation of caspases and the modulation of cell cycle checkpoints. Compounds with similar structural motifs have been shown to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS), which are critical in mediating apoptosis in cancer cells .

Case Studies

- Study on Similar Compounds : A comparative analysis involving tetrahydropyran derivatives indicated that compounds with methoxy and thiophene groups exhibited enhanced cytotoxicity against MCF-7 breast adenocarcinoma cells. The most potent derivative demonstrated an IC50 value of approximately 27.6 µM .

- In Vivo Studies : Preliminary in vivo studies have suggested that derivatives similar to this compound may exhibit anti-inflammatory properties by inhibiting myeloperoxidase (MPO), a key enzyme involved in inflammatory responses . This inhibition was confirmed through various assays demonstrating reduced MPO activity in treated models.

Structure-Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

- Methoxy Group : Contributes to increased lipophilicity and improved cellular uptake.

- Thiophene Moiety : Enhances interaction with biological targets due to its electron-rich nature.

These findings suggest that modifications to the existing structure could yield even more potent derivatives.

Properties

IUPAC Name |

5-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5S/c1-27-18-6-3-2-5-17(18)22(8-10-28-11-9-22)15-23-20(24)13-16(14-21(25)26)19-7-4-12-29-19/h2-7,12,16H,8-11,13-15H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQUTVWUKGPTPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CC(CC(=O)O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.